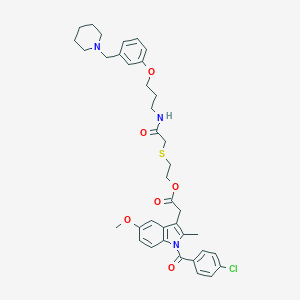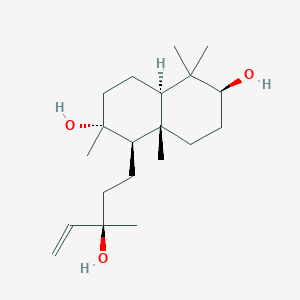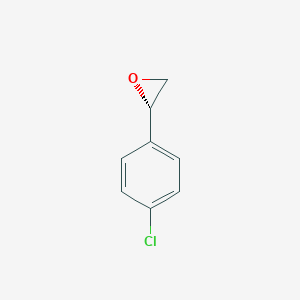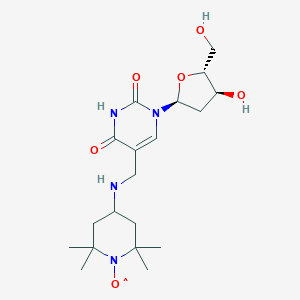
Dumta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dumta is a naturally occurring compound found in various plants and animals. It has been extensively studied for its potential therapeutic applications in various diseases. The purpose of
Mécanisme D'action
The mechanism of action of Dumta is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in the disease process. It also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Dumta has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It also exhibits antimicrobial properties and has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dumta in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, the limitations of using Dumta in lab experiments include its low solubility and stability, which can affect its efficacy.
Orientations Futures
The future directions for Dumta research include further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its safety and efficacy in humans. It also has potential applications in the field of drug delivery and nanotechnology.
Conclusion
In conclusion, Dumta is a naturally occurring compound that has potential therapeutic applications in various diseases. The scientific research on Dumta has shown promising results in various pre-clinical studies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
Dumta can be synthesized from various natural sources such as plants and animals. The most common method of synthesis involves the extraction of Dumta from the plant or animal source followed by purification through various chromatography techniques.
Applications De Recherche Scientifique
Dumta has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its antimicrobial, anti-inflammatory, and antioxidant properties. The scientific research on Dumta has shown promising results in various pre-clinical studies.
Propriétés
Numéro CAS |
132723-75-2 |
|---|---|
Nom du produit |
Dumta |
Formule moléculaire |
C19H31N4O6 |
Poids moléculaire |
411.5 g/mol |
InChI |
InChI=1S/C19H31N4O6/c1-18(2)6-12(7-19(3,4)23(18)28)20-8-11-9-22(17(27)21-16(11)26)15-5-13(25)14(10-24)29-15/h9,12-15,20,24-25H,5-8,10H2,1-4H3,(H,21,26,27)/t13-,14+,15-/m0/s1 |
Clé InChI |
LLQADVQEXIRZGS-ZNMIVQPWSA-N |
SMILES isomérique |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)[C@@H]3C[C@@H]([C@H](O3)CO)O)C |
SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
Autres numéros CAS |
132723-75-2 |
Synonymes |
5-(((2,2,6,6-tetramethyl-1-oxy-4-piperidyl)amino)methyl)-2'-deoxyuridine DUMTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



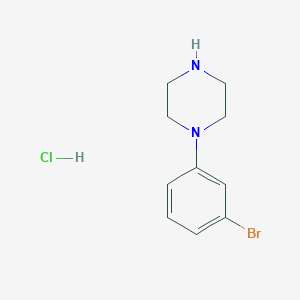
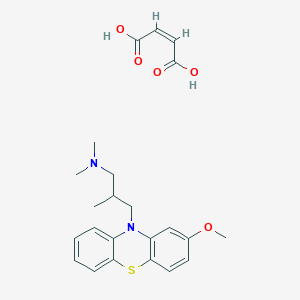
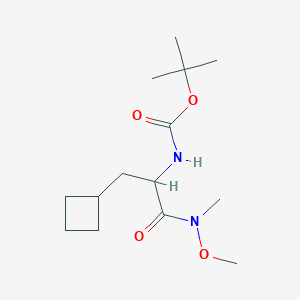
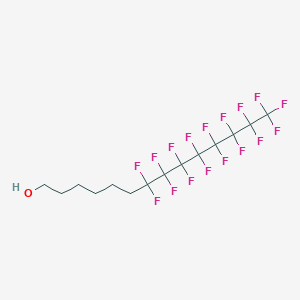
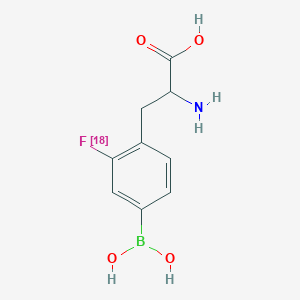
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
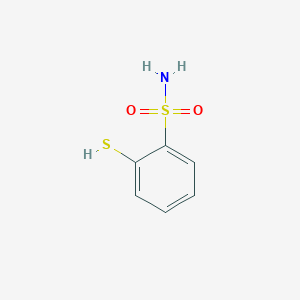
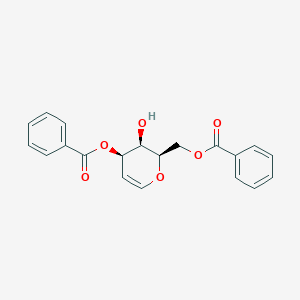
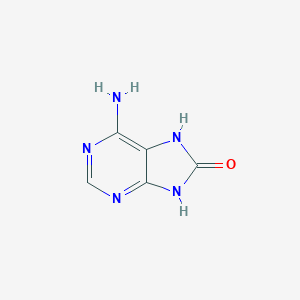
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)
